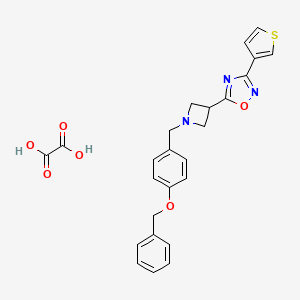

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

oxalic acid;5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S.C2H2O4/c1-2-4-18(5-3-1)15-27-21-8-6-17(7-9-21)12-26-13-20(14-26)23-24-22(25-28-23)19-10-11-29-16-19;3-1(4)2(5)6/h1-11,16,20H,12-15H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZELWZFWWNSGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Introduction of the Benzyloxybenzyl Group: This step involves the alkylation of the azetidine ring with 4-(benzyloxy)benzyl chloride in the presence of a base like potassium carbonate.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

Medically, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxadiazole rings.

Mechanism of Action

The mechanism of action of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring may facilitate binding to these targets, while the thiophene and oxadiazole rings could contribute to the compound’s overall bioactivity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives.

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Findings:

Core Heterocycle Variations: The 1,2,4-oxadiazole core (target compound) is distinct from 1,2,4-triazole () and 1,3,4-oxadiazole () derivatives. The oxadiazole’s electron-deficient nature may enhance binding to enzymes or receptors compared to triazoles . Thiophen-3-yl substitution (target compound) vs.

Azetidine vs. Pyrrolidine Substitutions :

- The azetidine ring in the target compound offers a smaller, more rigid structure compared to pyrrolidine (), which may reduce conformational flexibility and improve target selectivity .

Salt and Functional Group Effects: The oxalate salt (target compound) and hydrochloride salt () improve solubility but may influence pharmacokinetics differently. Oxalate salts are less common in pharmaceuticals compared to hydrochlorides . The 4-(benzyloxy)benzyl group in the target compound introduces lipophilicity, contrasting with the polar amino-hydroxyphenyl group in , which may enhance aqueous solubility .

Synthetic Approaches :

- Similar purification methods (e.g., HPLC with C-18 columns and MeOH/H2O gradients) are used for oxadiazole derivatives (), indicating standardized protocols for such heterocycles .

Biological Activity

The compound 5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate represents a novel addition to the class of 1,2,4-oxadiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Structural Characteristics

The structure of the compound includes:

- An azetidine ring , which may enhance bioactivity through its unique cyclic structure.

- A 1,2,4-oxadiazole moiety , known for its pharmacological significance and diverse biological activities.

- A thiophene ring , contributing to its electronic properties and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate activity against various bacteria and fungi. The specific compound has been evaluated for its ability to inhibit Mycobacterium tuberculosis, with preliminary results suggesting an IC50 value below 1 µg/mL, indicating potent anti-tubercular activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | IC50 (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | < 1 | |

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards HeLa cells (human cervical cancer cells), with an IC50 value indicating effective inhibition of cell proliferation. Further studies are necessary to elucidate the mechanism of action and potential pathways involved in its cytotoxic effects.

Table 2: Cytotoxicity Profile of this compound

The proposed mechanism of action involves the interaction of the oxadiazole and azetidine rings with specific molecular targets within microbial and cancer cells. The azetidine ring's strain may enhance binding affinity to target proteins involved in critical cellular processes such as replication and metabolism. Additionally, the oxadiazole ring is known to interfere with metabolic pathways crucial for cell survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating infections and cancer. For instance:

- Dhumal et al. (2016) demonstrated that compounds with a similar oxadiazole structure effectively inhibited Mycobacterium bovis BCG both in active and dormant states .

- Desai et al. (2016) reported promising antitubercular effects of pyridine-based oxadiazole derivatives, suggesting a potential therapeutic role for compounds like the one .

Q & A

Q. What are the key synthetic strategies for preparing 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate?

The synthesis involves three main steps:

- Azetidine ring formation : Cyclization of precursors (e.g., N-benzylation with benzyl bromide under basic conditions) .

- Oxadiazole construction : Cyclocondensation of carboxylic acid derivatives with hydrazides, often using [3+2] cycloaddition .

- Final coupling : Introduction of the thiophene-3-yl and 4-(benzyloxy)benzyl groups via nucleophilic substitution or Suzuki-Miyaura coupling . Typical yields range from 60–85%, with purification via recrystallization (ethanol/methanol) or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., oxadiazole C=O at ~165 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] peak for CHNOS at 531.16) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in oxalate salts) .

Q. What in vitro biological assays are commonly used to evaluate its activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage models .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .

Q. How is purity ensured during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

- TLC : Monitors reaction progress using silica gel plates and iodine visualization .

Q. What solvent systems stabilize the compound for storage?

- DMSO : Preferred for biological assays (stock solutions at 10 mM, stored at -20°C) .

- Ethanol : Used for crystallization and short-term storage at 4°C .

Advanced Questions

Q. How can reaction yields be optimized in oxadiazole ring formation?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 10–15% .

- Catalyst screening : Lewis acids (e.g., ZnCl) enhance cyclocondensation efficiency .

Q. How to resolve contradictions in reported bioactivity data?

- Orthogonal assays : Validate antimicrobial activity using both MIC and time-kill kinetics .

- Purity reanalysis : Confirm compound integrity via LC-MS to rule out degradation .

- Dose-response curves : Ensure reproducibility across multiple cell lines .

Q. What methodologies guide structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., replacing thiophene with furan) and test bioactivity .

- 3D-QSAR : Computational models correlate substituent electronegativity with COX-2 inhibition .

Q. Which computational tools predict electronic properties and target binding?

- DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .

- Molecular docking : Simulate binding to targets (e.g., COX-2 active site with Glide score ≤ -8.5) .

Q. How to investigate mechanistic pathways for observed cytotoxicity?

- Apoptosis assays : Flow cytometry with Annexin V/PI staining .

- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity to tubulin or kinases .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.